2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2484920-04-7
Cat. No.: VC5032426
Molecular Formula: C14H20BN3O2
Molecular Weight: 273.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2484920-04-7 |
|---|---|
| Molecular Formula | C14H20BN3O2 |
| Molecular Weight | 273.14 |
| IUPAC Name | 2-[4-(1-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BN3O2/c1-10(17-18-16)11-6-8-12(9-7-11)15-19-13(2,3)14(4,5)20-15/h6-10H,1-5H3 |
| Standard InChI Key | UCSBEGRVQCFRLC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₄H₂₀BN₃O₂, with a molar mass of 273.14 g/mol. Its structure combines two functional domains:
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A 1-azidoethylphenyl group at the para position, enabling bioorthogonal click reactions via the azide (-N₃) moiety.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, facilitating Suzuki-Miyaura cross-coupling reactions .
The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-]) and InChIKey (UCSBEGRVQCFRLC-UHFFFAOYSA-N) provide unambiguous stereochemical identification .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2484920-04-7 | |
| Molecular Weight | 273.14 g/mol | |
| Predicted CCS (Ų) [M+H]+ | 162.4 | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC... |
Synthetic Routes and Optimization
Boronic Ester Formation
The dioxaborolane group is typically introduced via pinacol esterification of the corresponding boronic acid. For example, 4-(1-azidoethyl)phenylboronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions.
Azide Incorporation
The azidoethyl group is installed through nucleophilic substitution or Staudinger reactions, often requiring controlled conditions to avoid azide degradation. Recent protocols emphasize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compatibility, ensuring the integrity of the azide moiety during synthesis.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronic ester participates in palladium-catalyzed cross-couplings with aryl halides, enabling carbon-carbon bond formation. For instance, coupling with bromobenzene derivatives yields biaryl structures, critical in pharmaceutical intermediates .
Click Chemistry Applications
The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with cycloalkynes, forming triazole linkages without metal catalysts. This reaction is pivotal in labeling biomolecules under physiological conditions .
Proteomics and Bioconjugation
Protein Labeling
The compound’s azide moiety selectively reacts with dibenzocyclooctyne (DBCO)-modified proteins, enabling site-specific tagging. Studies demonstrate its utility in fluorescent labeling of cell-surface receptors.
Bioorthogonal Chemistry
In live-cell imaging, the azide-dioxaborolane hybrid allows sequential labeling:
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Suzuki coupling introduces a fluorophore-bearing aryl group.
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SPAAC attaches a secondary probe, enabling multiplexed imaging .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C (desiccated) |
| PPE | Nitrile gloves, goggles |
| Incompatible Substances | Strong acids, oxidizing agents |
Comparative Analysis with Structural Analogs
vs. 2-(2-Azidomethylphenyl)-dioxaborolane (CID 57416890)
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Azide Position: Para-substituted azidoethyl vs. ortho-azidomethyl .
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Reactivity: Para-substitution enhances electronic conjugation, accelerating Suzuki couplings .
Table 3: Structural Comparison
| Compound | Azide Position | Molecular Weight | CCS [M+H]+ |
|---|---|---|---|
| 2-(4-(1-Azidoethyl)phenyl)-dioxaborolane | Para | 273.14 | 162.4 |
| 2-(2-Azidomethylphenyl)-dioxaborolane | Ortho | 259.11 | 158.9 |
Future Research Directions
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